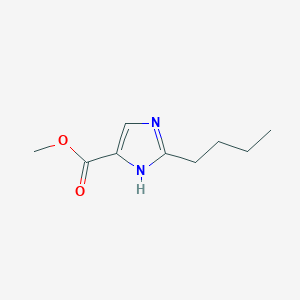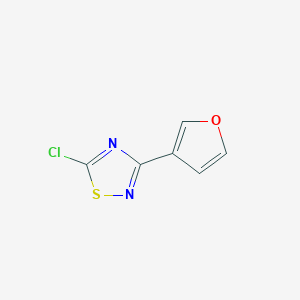![molecular formula C13H18N4O6S B8635083 4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B8635083.png)
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide is a complex organic compound that features a morpholine ring, a nitro group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of 1,2-amino alcohols or related compounds under specific conditions, such as using α-haloacid chlorides.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the nitro-substituted aromatic compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution can be facilitated using reagents like halogens or sulfonyl chlorides.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Substitution: Introduction of various substituents on the aromatic ring.
Reduction: Formation of the corresponding amine derivative.
Aplicaciones Científicas De Investigación
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and sulfonamide groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine Derivatives: Compounds like 2-Aminomethyl-4-(4-fluorobenzyl)morpholine share the morpholine ring structure.
Nitrobenzenesulfonamides: Compounds with similar functional groups but different substituents on the aromatic ring.
Uniqueness
4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H18N4O6S |
|---|---|
Peso molecular |
358.37 g/mol |
Nombre IUPAC |
4-[(4-acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H18N4O6S/c1-9(18)16-4-5-23-10(8-16)7-15-12-3-2-11(24(14,21)22)6-13(12)17(19)20/h2-3,6,10,15H,4-5,7-8H2,1H3,(H2,14,21,22) |
Clave InChI |
HFBFQERRSPMRJY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCOC(C1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Methyloxy)phenyl]thieno[2,3-b]pyridin-4(7H)-one](/img/structure/B8635024.png)




![2-cyano-N-[2-(4-hydroxy-phenyl)-ethyl]-acetamide](/img/structure/B8635055.png)






